molecular formula C9H8ClNOS B8719506 4-Chloro-7-methoxy-2-methylbenzothiazole

4-Chloro-7-methoxy-2-methylbenzothiazole

Cat. No. B8719506
M. Wt: 213.68 g/mol
InChI Key: ZMCLFOKPJANGJC-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

The title compound was prepared from 4-chloro-7-methoxy-2-methylbenzothiazole by cleavage of the methyl ether with pyridine hydrochloride as described in Preparation 1, m.p. 225° C. (decomposition), mass spec. m/z 200.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[N:8]=[C:9]([CH3:11])[S:10][C:6]=2[C:5]([O:12]C)=[CH:4][CH:3]=1.COC.Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[C:7]2[N:8]=[C:9]([CH3:11])[S:10][C:6]=2[C:5]([OH:12])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C2=C1N=C(S2)C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1, m.p. 225° C. (decomposition), mass spec

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C2=C1N=C(S2)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.